molecular formula C11H7NO4 B12524778 Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- CAS No. 655249-79-9

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

Cat. No.: B12524778
CAS No.: 655249-79-9
M. Wt: 217.18 g/mol
InChI Key: IRPVYMGHZWBZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a cyclobutenone ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- typically involves the reaction of benzamide derivatives with cyclobutenone intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or cyclobutenone moieties, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
  • Benzamide, 2-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

Uniqueness

Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is unique due to its specific substitution pattern on the benzamide core and the presence of the cyclobutenone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

655249-79-9

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzamide

InChI

InChI=1S/C11H7NO4/c12-11(16)6-3-1-5(2-4-6)7-8(13)10(15)9(7)14/h1-4,13H,(H2,12,16)

InChI Key

IRPVYMGHZWBZJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C2=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.